N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine is a compound of significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring that is substituted with a piperazine moiety and a 4-methylphenyl group, which contributes to its unique chemical properties. The compound is identified by the CAS number 1023815-40-8 and has garnered attention for its potential therapeutic applications, particularly in targeting various biological pathways and mechanisms.
This compound belongs to the class of aminopyrimidines, which are characterized by the presence of an amino group attached to a pyrimidine ring. Pyrimidines are a type of heterocyclic aromatic organic compound that play crucial roles in biochemistry, including as components of nucleotides in DNA and RNA. The specific structure of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine positions it as a valuable scaffold for drug development, particularly in the search for new therapeutic agents.
The synthesis of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine generally involves multiple steps:
The synthetic routes are optimized to enhance yield and purity. In industrial applications, continuous flow reactors may be utilized to maintain precise control over reaction parameters, thereby improving efficiency and scalability.
The molecular formula for this compound is C14H18N4, with a molecular weight of approximately 242.32 g/mol. The structure features a pyrimidine ring (C4H4N2) and includes both aromatic and aliphatic components due to the piperazine and phenyl groups.
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine can participate in several chemical reactions:
The mechanism of action for N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine involves its interaction with specific biological targets, such as enzymes or receptors within cells. Upon binding to these targets, the compound may modulate their activity, thereby influencing various biochemical pathways. The exact mechanisms can vary based on its application but often involve inhibition or activation of signaling pathways relevant to disease processes.
The physical properties include:
Chemical properties include:
Relevant data regarding melting points, boiling points, or density were not explicitly provided in the sources but are essential for practical applications in laboratory settings.
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine has diverse applications in scientific research:
The synthesis of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine relies on sequential functionalization of the pyrimidine core, typically beginning with 4,6-dichloropyrimidine as the foundational building block. A regioselective nucleophilic aromatic substitution (SNAr) initiates the sequence, where the C4-chloro position undergoes selective displacement by p-toluidine (para-methylaniline) under mild basic conditions (e.g., potassium carbonate in dimethylformamide at 60–80°C). This step capitalizes on the enhanced electrophilicity of C4 over C6 in pyrimidine systems due to resonance stabilization of the anionic intermediate. The resulting 4-chloro-6-(N-(4-methylphenyl)amino)pyrimidine intermediate is then coupled with N-Boc-piperazine, where the C6-chloro group is displaced under elevated temperatures (100–120°C) in polar aprotic solvents. Final deprotection of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid in dichloromethane yields the target compound as a crystalline solid. Purification typically involves recrystallization from ethanol/water mixtures or chromatography on silica gel, with overall yields ranging from 45–65% across three steps. Modifications to this core pathway include:
Table 1: Representative Synthetic Yields for Key Intermediates
Intermediate | Reaction Conditions | Yield (%) |
---|---|---|
4-Chloro-6-((4-methylphenyl)amino)pyrimidine | K₂CO₃, DMF, 70°C, 4h | 75–85 |
N-Boc-4-(6-((4-methylphenyl)amino)pyrimidin-4-yl)piperazine | DIPEA, DMSO, 110°C, 12h | 70–75 |
N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine | TFA/DCM (1:1), rt, 2h | 90–95 |
The pyrimidine ring in N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine offers three strategic positions (C2, C5, and N1) for regioselective modification to modulate target engagement and selectivity. C5 halogenation (bromine or chlorine) via electrophilic aromatic substitution enhances π-stacking interactions with hydrophobic enzyme pockets, as demonstrated in kinase inhibition studies. Bromine at C5 increases steric bulk and polarizability, boosting affinity for hinge regions in kinases like VEGFR2 and EGFR by 3–5-fold compared to unsubstituted analogs. Conversely, C2 modifications exploit torsional flexibility: introducing methyl groups minimizes entropic penalties upon binding, while aryl substituents (e.g., 3-iodophenyl) extend into solvent-exposed regions, improving selectivity among kinase isoforms [4] .
Table 2: Impact of Regioselective Modifications on Biological Activity
Position | Substituent | Target Affinity (IC₅₀, nM) | Selectivity Ratio (vs. WT HIV-RT) |
---|---|---|---|
C5 | H | 120 ± 15 (VEGFR2) | 1.0 |
C5 | Br | 38 ± 4 (VEGFR2) | 1.2 |
C2 | H | 210 ± 25 (HIV-RT) | 1.0 |
C2 | Methyl | 95 ± 8 (HIV-RT) | 3.5 |
C2 | 3-Iodophenyl | 22 ± 3 (HIV-RT) | 14.5 |
Piperazine N-functionalization is equally critical: Acylation with 2- or 3-iodobenzoyl groups (e.g., EVT-3551426 and EVT-3551428) introduces structural diversity for probing tolerance regions in enzymes. Molecular dynamics simulations confirm that the 3-iodobenzoyl derivative maintains hydrogen bonds with Asp1046 and Cys919 in VEGFR2 while enhancing hydrophobic contacts with Val899 and Cys1045. This modification improves resistance profiles against double mutants (e.g., F227L+V106A in HIV-RT), reducing EC₅₀ values by 2.3–14.5-fold relative to first-generation inhibitors [4] .
The N-(4-methylphenyl) group is a non-negotiable pharmacophore for optimizing absorption and metabolic stability. The para-methyl group balances lipophilicity (clogP ≈ 2.8) and aqueous solubility (>50 μg/mL at pH 7.4), facilitating passive diffusion across biological membranes. Comparative studies with unsubstituted phenyl analogs reveal 1.5–3.2-fold higher Caco-2 permeability (Papp = 18.7 × 10⁻⁶ cm/s) for the methylated derivative, attributable to reduced intermolecular hydrogen bonding capacity. Critically, the methyl group sterically shields the aniline nitrogen from cytochrome P450 (CYP)-mediated oxidation, decreasing clearance in human liver microsomes (CLₕ = 12 mL/min/kg) compared to electron-withdrawing substituents (e.g., p-cyano, CLₕ = 29 mL/min/kg). Molecular modeling attributes this to hindered access to CYP3A4/2D6 active sites, where the methyl group induces a 30° torsional angle between the aniline and pyrimidine planes, disrupting planar conformations prone to oxidation [4] [7].
Hydrogen-Bonding Dynamics: The N-(4-methylphenyl)amino moiety serves as a hydrogen-bond donor to backbone carbonyls in target proteins (e.g., Lys101 in HIV-RT). Methyl substitution minimally perturbs this interaction while adding favorable van der Waals contacts with hydrophobic residues like Val179 (ΔG = −2.3 kcal/mol). This explains why ortho- or meta-methyl isomers underperform: they distort the aniline conformation, misaligning the hydrogen-bond donor [4].
Rink amide resin and Wang resin serve as robust platforms for combinatorial synthesis of N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine derivatives. The sequence involves:
This approach generates 48–96 derivatives weekly with purities >85% (HPLC-UV). Key advantages include:
Automated Purification: Integrated reverse-phase HPLC-MS systems coupled with preparative fraction collectors enable immediate isolation, with libraries typically characterized by LC-MS and ¹H-NMR prior to biological screening. This workflow supports rapid identification of analogs with <10 nM potency against oncology and virology targets.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1